2-Carboethoxyimidazole

Description

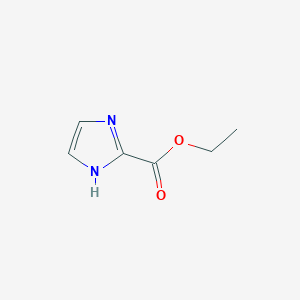

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1H-imidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-10-6(9)5-7-3-4-8-5/h3-4H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYNYIGCGVDBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338498 | |

| Record name | Ethyl 1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33543-78-1 | |

| Record name | Ethyl 1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1H-imidazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Carboethoxyimidazole: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboethoxyimidazole, also known as ethyl 1H-imidazole-2-carboxylate, is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. Its unique structure, featuring an imidazole ring functionalized with an ethyl ester group, makes it a valuable intermediate in the synthesis of a variety of pharmacologically active molecules.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a particular focus on its role in the development of novel therapeutics.

Chemical Structure and Properties

The chemical structure of this compound consists of a five-membered imidazole ring with a carboethoxy group (-COOCH₂CH₃) attached at the 2-position.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₂ | [2] |

| Molecular Weight | 140.14 g/mol | [2] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 48-51 °C | |

| Boiling Point | 48-51 °C at 0.3 mmHg | |

| Solubility | Slightly soluble in DMSO and Methanol | |

| CAS Number | 33543-78-1 | [2] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Technique | Key Features | Reference |

| ¹H NMR | Signals corresponding to the imidazole ring protons and the ethyl group protons. | [1] |

| ¹³C NMR | Resonances for the imidazole ring carbons and the carbonyl and ethyl carbons of the ester group. | |

| IR Spectroscopy | Characteristic absorption bands for N-H, C=O (ester), and C-N stretching vibrations. | |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common method involves the carboxylation of imidazole followed by esterification.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol for Synthesis

This protocol describes a general procedure for the synthesis of ethyl 1H-imidazole-2-carboxylate.

Materials:

-

1H-imidazole

-

Potassium tert-butoxide (t-BuOK)

-

Caesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Carbon dioxide (CO₂)

-

Ethyl iodide

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Isopropyl ether

Procedure:

-

To a 10 mL sealed Schlenk tube ventilated with CO₂, add the imidazole substrate (0.50 mmol), t-BuOK (0.60 mmol), Cs₂CO₃ (0.60 mmol), and DMF (3.0 mL).

-

Stir the mixture for 18 hours at 120 °C under a 0.10 MPa carbon dioxide atmosphere.

-

Cool the mixture to 50 °C and add ethyl iodide (3.0 equivalents).

-

Stir the reaction mixture at 50 °C for 2 hours.

-

After cooling to ambient temperature, extract the product with CH₂Cl₂ (5 x 5 mL).

-

Wash the combined organic phases with saturated NaCl aqueous solution (5 x 5 mL).

-

Dry the organic phase over Na₂SO₄, filter, and concentrate by distillation.

-

Purify the crude product by column chromatography.

-

Further purification can be achieved by recrystallization from isopropyl ether to yield ethyl 1H-imidazole-2-carboxylate.

Applications in Drug Development

This compound is a crucial building block in the synthesis of several classes of therapeutic agents, most notably PARP-1 inhibitors and AMPA receptor antagonists.[4]

PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA repair pathway.[5] Inhibitors of PARP-1 have emerged as a promising class of anticancer drugs, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5] this compound serves as a precursor for the synthesis of complex heterocyclic systems that form the core of many potent PARP-1 inhibitors.

Caption: Role of PARP-1 inhibitors in cancer therapy.

AMPA Receptor Antagonists

AMPA receptors are ionotropic glutamate receptors in the central nervous system that mediate fast synaptic transmission. Overstimulation of these receptors can lead to excitotoxicity and has been implicated in various neurological disorders, including epilepsy and neurodegenerative diseases.[6] this compound is utilized in the synthesis of imidazoindenopyrazinone carboxylic acid derivatives, which act as AMPA receptor antagonists with anticonvulsant properties.[4]

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable synthetic intermediate in medicinal chemistry. Its unique chemical structure allows for its incorporation into a diverse range of complex molecules with significant biological activities. The continued exploration of its synthetic utility holds promise for the development of new and improved therapeutic agents for a variety of diseases, from cancer to neurological disorders. The detailed information provided in this guide serves as a valuable resource for researchers and scientists working in the field of drug discovery and development.

References

- 1. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]

- 2. scialert.net [scialert.net]

- 3. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of anticonvulsive AMPA antagonists: 4-oxo-10-substituted-imidaz - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Carboethoxyimidazole (CAS 33543-78-1): A Versatile Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1H-imidazole-2-carboxylate, commonly known as 2-Carboethoxyimidazole (CAS No. 33543-78-1), is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural features, including a reactive ester group and an imidazole core, make it a versatile precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and significant applications in drug development, with a particular focus on its role in the synthesis of angiotensin II receptor antagonists. Detailed experimental protocols for key transformations and a summary of relevant quantitative data are presented to facilitate its use in research and development.

Introduction

The imidazole nucleus is a fundamental scaffold in numerous endogenous biomolecules, such as the amino acid histidine, and is a core component of many pharmaceuticals.[1] The inherent stability of the imidazole ring, combined with its capacity for diverse chemical modifications, has established it as a privileged structure in drug discovery.[1] this compound, a derivative of imidazole featuring an ethyl ester at the 2-position, serves as a valuable intermediate for introducing the imidazole moiety into more complex molecular architectures.[1][2] Its reactivity allows for a range of chemical transformations, including nucleophilic substitution and condensation reactions, making it a cornerstone in the synthesis of active pharmaceutical ingredients (APIs).[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 33543-78-1 | [2] |

| Molecular Formula | C₆H₈N₂O₂ | [2] |

| Molecular Weight | 140.14 g/mol | [2] |

| Appearance | White to light yellow solid | [2] |

| IUPAC Name | ethyl 1H-imidazole-2-carboxylate |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. One common method involves the reaction of imidazole with an appropriate carboethoxylating agent. A detailed experimental protocol for a related synthesis of a substituted ethyl imidazole-2-carboxylate is provided below, which can be adapted for the synthesis of the title compound.

General Experimental Protocol: Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate

This protocol describes the synthesis of a closely related N-substituted derivative, illustrating the general principles of carboethoxylation of the imidazole ring.

Materials:

-

1-methyl-1H-imidazole

-

Ethyl chloroformate

-

Triethylamine

-

Acetonitrile

-

Ethanol

-

Water

Procedure:

-

In a three-necked flask under an argon atmosphere, add acetonitrile and ethyl chloroformate and cool the mixture to -20°C.[3]

-

Prepare a solution of 1-methyl-1H-imidazole and triethylamine in acetonitrile.[3]

-

Add the solution from step 2 to the cooled mixture from step 1 over a specified time.[3]

-

Allow the reaction mixture to stir at room temperature for a designated period.[3]

-

Upon completion, add ethanol and water to dissolve any precipitate.[3]

-

The product, ethyl 1-methyl-1H-imidazole-2-carboxylate, can be isolated and purified using standard techniques such as extraction and chromatography.

A logical workflow for the synthesis is depicted in the diagram below.

Application in the Synthesis of Angiotensin II Receptor Antagonists

A significant application of imidazole carboxylate derivatives is in the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. A key intermediate in the synthesis of Olmesartan Medoxomil is ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate.[4] While not a direct product of this compound, its synthesis involves a closely related imidazole dicarboxylate, highlighting the utility of this chemical class.

Synthesis of a Key Olmesartan Intermediate

The synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate involves a multi-step process, a critical step of which is a Grignard reaction.

Experimental Protocol: Grignard Reaction for the Synthesis of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

Materials:

-

Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

-

Methylmagnesium bromide (MeMgBr) in THF

-

Dichloromethane (CH₂Cl₂)

-

Aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of MeMgBr in THF at 0-10°C under a nitrogen atmosphere, add a solution of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate in CH₂Cl₂.[4]

-

Stir the mixture at 15°C for 1 hour.[4]

-

Dilute the reaction mixture with EtOAc and aqueous NH₄Cl solution at 0°C.[4]

-

Separate the organic phase and extract the aqueous phase with EtOAc.[4]

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the crude product.[4]

-

The product can be further purified by crystallization.

The workflow for this key synthetic transformation is illustrated below.

Biological Activity and Signaling Pathways

Derivatives of this compound are precursors to compounds that can modulate various biological pathways. In the case of Olmesartan, synthesized from an imidazole carboxylate intermediate, the therapeutic effect is achieved through the blockade of the Angiotensin II Receptor Type 1 (AT1R).

Angiotensin II Receptor Signaling Pathway

Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor, a G protein-coupled receptor. This binding initiates a signaling cascade that leads to physiological effects such as vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure. Olmesartan competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking these downstream effects and lowering blood pressure.

The signaling pathway of the Angiotensin II receptor is depicted below.

Quantitative Data on Imidazole Derivatives

While specific IC₅₀ values for derivatives of this compound are not extensively reported in readily available literature, related imidazole-based compounds have demonstrated significant biological activity. For instance, certain 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives have shown potent antiproliferative activity against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HeLa | 0.737 ± 0.05 | [5] |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HT-29 | 1.194 ± 0.02 | [5] |

These findings underscore the potential of the imidazole carboxylate scaffold in the development of novel therapeutic agents.

Conclusion

This compound (CAS 33543-78-1) is a highly valuable and versatile intermediate in organic synthesis, with significant applications in the pharmaceutical industry. Its utility is exemplified by its role as a precursor to key intermediates in the synthesis of important drugs like Olmesartan. The reactivity of its imidazole core and ester functionality allows for the construction of complex, biologically active molecules. This guide has provided an overview of its properties, synthesis, and applications, along with detailed experimental protocols and a summary of relevant biological data. For researchers and drug development professionals, this compound represents a foundational building block for the discovery and development of new therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2-Carboethoxyimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboethoxyimidazole, systematically known as ethyl 2-imidazolecarboxylate, is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug development. Its imidazole core is a key structural motif in numerous biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and data presented for clarity and comparative analysis.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₂ | [1][2] |

| Molecular Weight | 140.14 g/mol | [1][2] |

| Appearance | Off-white to pale beige solid | [1] |

| Melting Point | 176-178 °C | [1] |

| Boiling Point | 48-51 °C at 0.3 mmHg | [1] |

| pKa (Predicted) | 11.38 ± 0.10 | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

Spectroscopic Data

The spectroscopic data provides insight into the structural features of this compound.

¹H NMR Spectroscopy

A detailed proton NMR spectrum provides characteristic shifts for the protons in the molecule.

| Proton | Chemical Shift (ppm) | Multiplicity |

| Imidazole H-4/H-5 | ~7.1 | s |

| Imidazole N-H | ~10.5 | br s |

| -CH₂- (ethyl) | ~4.3 | q |

| -CH₃ (ethyl) | ~1.3 | t |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its practical application.

Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound.

Protocol:

This protocol is adapted from a general procedure for the carboxylation and subsequent esterification of imidazole.[3]

-

Carboxylation:

-

To a solution of imidazole in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃).

-

Heat the mixture to 120 °C under a carbon dioxide (CO₂) atmosphere.

-

Maintain the reaction at this temperature for several hours until the consumption of the starting material is observed by thin-layer chromatography (TLC).

-

-

Esterification:

-

Cool the reaction mixture to 50 °C.

-

Add iodoethane to the reaction mixture.

-

Stir the mixture at 50 °C for a few hours to facilitate the esterification.

-

-

Work-up and Purification:

-

After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Analytical Methods

Workflow for Characterization:

Caption: Analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the data to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.

Infrared (IR) Spectroscopy:

-

Prepare a sample of the compound as a KBr pellet or a thin film.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule. Expected characteristic peaks include:

-

N-H stretch: ~3300 cm⁻¹ (broad)

-

C-H stretch (aromatic and aliphatic): ~3100-2900 cm⁻¹

-

C=O stretch (ester): ~1720 cm⁻¹

-

C=N and C=C stretch (imidazole ring): ~1600-1450 cm⁻¹

-

C-O stretch (ester): ~1250 cm⁻¹

-

Mass Spectrometry (MS):

-

Introduce a sample of the compound into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum to determine the molecular weight of the compound.

-

Perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern, which can provide further structural confirmation. Expected fragmentation would involve the loss of the ethoxy group (-OEt, 45 Da) or the entire ester group (-COOEt, 73 Da).

Reactivity and Stability

-

Reactivity: this compound can undergo reactions typical of imidazoles and esters. The N-H proton of the imidazole ring is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation. The ester group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or transesterified with other alcohols.

-

Stability: The compound is generally stable under standard laboratory conditions. However, it should be protected from strong acids, bases, and high temperatures to prevent decomposition.[4]

Biological Activity and Drug Development Applications

While this compound itself is not known for significant direct biological activity, it serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds.[1][5] Its structural framework is a key component in the development of molecules targeting a range of therapeutic areas.

Role as a Synthetic Intermediate:

Caption: Role in drug development.

The imidazole moiety is a well-known pharmacophore present in many approved drugs. By modifying the this compound scaffold, for instance, through N-alkylation or conversion of the ester to an amide, medicinal chemists can synthesize libraries of compounds for screening against various biological targets.

Conclusion

This compound is a valuable heterocyclic compound with well-defined physical and chemical properties. Its straightforward synthesis and versatile reactivity make it an important building block in the design and development of new therapeutic agents. This guide provides essential technical information to support researchers and scientists in leveraging the full potential of this compound in their work.

References

2-Carboethoxyimidazole stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 2-Carboethoxyimidazole

For researchers, scientists, and drug development professionals, understanding the chemical stability and appropriate storage conditions of pharmaceutical intermediates is paramount for ensuring the integrity of research and the quality of developmental drug candidates. This guide provides a comprehensive overview of the known and potential stability characteristics of this compound (also known as ethyl 2-imidazolecarboxylate), offering recommendations for its storage and handling, and outlining a general approach for conducting stability-indicating studies.

Chemical Profile and Inherent Stability

The imidazole moiety, in general, can be susceptible to oxidation and photodegradation, particularly in solution. The ester group is prone to hydrolysis, especially under acidic or basic conditions.

Recommended Storage and Handling

Based on information from chemical suppliers and general best practices for handling reactive intermediates, the following storage and handling conditions are recommended to maintain the purity and stability of this compound.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or -20°C for long-term storage. | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent oxidation of the imidazole ring. |

| Light | Keep in a dark place, protected from light. | To prevent photolytic degradation. |

| Moisture | Store in a well-sealed container in a dry place. | To prevent hydrolysis of the ethyl ester. |

| Incompatibilities | Store separately from strong oxidizing agents, strong acids, and strong bases. | To avoid forced degradation reactions. |

Potential Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule.[1][2][3] Although specific degradation products for this compound have not been reported, based on its structure, the following degradation pathways are likely under stress conditions.

A. Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield imidazole-2-carboxylic acid and ethanol.

B. Oxidation: The imidazole ring can be oxidized, potentially leading to the formation of various oxidized derivatives. In a study on Daclatasvir, an imidazole-containing drug, oxidation in the presence of hydrogen peroxide led to the formation of several oxidized degradants.[4]

C. Photodegradation: Exposure to light, particularly UV light, can induce degradation of the imidazole ring. Photodegradation of Daclatasvir in solution resulted in multiple degradation products.[4]

Table 2: Potential Degradation Products of this compound

| Stress Condition | Potential Degradation Pathway | Likely Degradation Product(s) |

| Acidic/Basic Hydrolysis | Cleavage of the ester bond | Imidazole-2-carboxylic acid, Ethanol |

| Oxidation (e.g., H₂O₂) | Oxidation of the imidazole ring | Oxidized imidazole derivatives |

| Photolytic (UV/Vis light) | Photochemical degradation of the imidazole ring | Various photoproducts |

| Thermal | - | Dependent on conditions, may lead to decomposition |

Below is a conceptual diagram illustrating the potential degradation pathways of this compound.

Experimental Protocols for Stability-Indicating Studies

A stability-indicating analytical method is essential to resolve the active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of stability.[5] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

General Workflow for a Forced Degradation Study

The following diagram outlines a general workflow for conducting a forced degradation study and developing a stability-indicating method.

Protocol for Forced Degradation

The goal of a forced degradation study is to achieve 5-20% degradation of the API.[2]

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Keep the solution at room temperature or heat to 60°C if no degradation is observed.

-

Monitor the reaction at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide before analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature.

-

Monitor the reaction at various time points (e.g., 30 mins, 1, 2, 4 hours).

-

Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid before analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protect it from light.

-

Monitor the reaction at various time points (e.g., 2, 4, 8, 24 hours).

-

-

Thermal Degradation:

-

Store the solid compound and a solution of the compound in a suitable solvent at an elevated temperature (e.g., 60°C) in a stability chamber.

-

Analyze samples at various time points (e.g., 1, 3, 7 days).

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection would be a suitable starting point for developing a stability-indicating assay for this compound.

Table 3: Starting HPLC Method Parameters

| Parameter | Suggested Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a low percentage of B and gradually increase. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | To be determined by UV scan (e.g., 220-280 nm) |

| Injection Volume | 10 µL |

Method optimization will be necessary to achieve adequate separation of the parent compound from all potential degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that no co-eluting peaks are present.

Conclusion

While specific stability data for this compound is limited, a comprehensive understanding of its chemical structure allows for a proactive approach to its storage, handling, and stability assessment. By adhering to the recommended storage conditions, researchers can minimize the risk of degradation. Furthermore, the application of systematic forced degradation studies, coupled with the development of a validated stability-indicating HPLC method, will provide the necessary data to ensure the quality and reliability of this important chemical intermediate in research and drug development.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. scispace.com [scispace.com]

- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

The Imidazole Ring: A Core Scaffold in Chemical Reactivity and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the fields of chemistry and pharmacology. Its unique electronic properties and structural features bestow upon it a remarkable versatility in chemical reactions, making it a privileged scaffold in numerous biologically active molecules and a critical component in the design and development of novel therapeutics. This guide provides a comprehensive technical overview of the reactivity of the imidazole ring, tailored for researchers, scientists, and drug development professionals.

The Amphoteric Nature and Aromaticity of Imidazole

The imidazole ring exhibits a fascinating dualistic nature, functioning as both a weak acid and a weak base.[1] The pyrrole-type nitrogen (N-1) can be deprotonated by a strong base, while the pyridine-type nitrogen (N-3) possesses a lone pair of electrons that can accept a proton, rendering the molecule basic.[1] This amphoteric character is crucial to its role in biological systems, particularly in the active sites of enzymes where the histidine residue acts as a proton donor or acceptor.

Imidazole is an aromatic compound, fulfilling Hückel's rule with a sextet of π-electrons. This aromaticity contributes to its stability and influences its reactivity, favoring substitution reactions over addition reactions.

Quantitative Data on Imidazole Reactivity

A quantitative understanding of the imidazole ring's reactivity is paramount for predicting its behavior in chemical synthesis and biological environments. The following tables summarize key quantitative data.

Table 1: Acidity and Basicity of Imidazole and its Derivatives

The pKa values of substituted imidazoles are significantly influenced by the electronic effects of the substituents. Electron-withdrawing groups generally decrease the pKa of the conjugate acid (making the imidazole less basic) and decrease the pKa of the N-H proton (making it more acidic). Conversely, electron-donating groups increase the basicity.

| Compound | pKa (conjugate acid) | pKa (N-H proton) |

| Imidazole | 6.95[2] | 14.5[3] |

| 2-Methylimidazole | 7.85 | 14.9 |

| 4-Methylimidazole | 7.52 | 14.9 |

| 2-Nitroimidazole | - | 9.30[3] |

| 4-Nitroimidazole | 1.0 | 9.30[3] |

| 2-Aminoimidazole | 8.3 | - |

| Histidine (imidazole side chain) | ~6.0 | ~14.0 |

| Imidazole in Cu(II) complexes | 7-12[4][5] | - |

Table 2: Kinetic Data for Imidazole-Catalyzed Reactions

Imidazole and its derivatives are effective nucleophilic catalysts, particularly in acyl transfer reactions. The rate of these reactions is dependent on the concentration of the free base form of imidazole.

| Reaction | Substrate | Catalyst | Second-Order Rate Constant (k_cat) [M⁻¹s⁻¹] | Reference |

| Hydrolysis | p-Nitrophenyl acetate | Imidazole | 0.47 (at 26.2°C) | [6] |

| Hydrolysis | p-Nitrophenyl acetate | 1-Methylimidazole | ~0.47 (at low concentration) | [7] |

| Hydrolysis | p-Nitrophenyl acetate | 4-Methylimidazole | ~1.41 (at low concentration) | [7] |

| Hydrolysis | p-Nitrophenyl acetate | 2-Methylimidazole | ~0.16 (at low concentration) | [7] |

Key Reactions of the Imidazole Ring

The reactivity of the imidazole ring can be broadly categorized into electrophilic substitutions, nucleophilic substitutions, and reactions at the nitrogen atoms.

Electrophilic Aromatic Substitution

Electrophilic attack on the imidazole ring generally occurs at the C4 and C5 positions, which have the highest electron density.[1] The C2 position is less favored due to the electron-withdrawing effect of the two adjacent nitrogen atoms.[1]

-

Nitration: Nitration of imidazole typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid, to generate the nitronium ion (NO₂⁺). The reaction usually yields a mixture of 4-nitroimidazole and 5-nitroimidazole.[8]

-

Halogenation: Imidazole readily undergoes halogenation with reagents like bromine or N-bromosuccinimide (NBS).[9] The reaction is often difficult to control and can lead to polyhalogenated products.[9]

-

Sulfonation: Sulfonation can be achieved using fuming sulfuric acid.

-

Friedel-Crafts Reactions: Imidazole is generally unreactive towards Friedel-Crafts alkylation and acylation due to the deactivation of the ring by the Lewis acid catalyst complexing with the basic nitrogen.

Nucleophilic Substitution

The imidazole ring itself is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups.[10][11] When such groups are present, particularly at the C2 position, nucleophilic substitution can occur.[10] For instance, 2-haloimidazoles can undergo nucleophilic displacement of the halide.[10]

A more common strategy to achieve substitution at the C2 position is through directed metalation. Treatment of an N-protected imidazole with a strong base like n-butyllithium leads to deprotonation at the C2 position, forming a 2-lithioimidazole intermediate. This powerful nucleophile can then react with various electrophiles.

Reactions at the Nitrogen Atoms

-

N-Alkylation: The pyrrole-type nitrogen (N-1) of imidazole is readily alkylated using alkyl halides in the presence of a base. This is a fundamental reaction in the synthesis of many imidazole-containing pharmaceuticals.

-

N-Acylation: Acylation of the N-1 position can be achieved using acyl chlorides or anhydrides. N-acylimidazoles are themselves reactive acylating agents.[12]

Imidazole as a Catalyst

The nucleophilic nature of the pyridine-type nitrogen (N-3) makes imidazole an effective catalyst for a variety of reactions, most notably acyl transfer reactions. The catalytic cycle involves the formation of a reactive N-acylimidazolium intermediate.

Coordination Chemistry of Imidazole

The lone pair of electrons on the N-3 atom makes the imidazole ring an excellent ligand for a wide range of metal ions.[4] The imidazole moiety of the amino acid histidine is a crucial metal-binding ligand in many metalloproteins and enzymes. The coordination of metal ions to the imidazole ring can significantly alter its reactivity and pKa.[4][5]

Experimental Protocols

The following are detailed methodologies for key reactions involving the imidazole ring.

N-Acetylation of Imidazole using Acetic Anhydride

Objective: To synthesize 1-acetylimidazole.

Materials:

-

Imidazole

-

Acetic anhydride

-

Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1 equivalent) in anhydrous DCM or DMF.[13]

-

Cool the solution in an ice bath.

-

Add acetic anhydride (1.0-1.2 equivalents) dropwise to the stirred solution.[13]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, carefully quench any excess acetic anhydride with a saturated aqueous solution of sodium bicarbonate.[13]

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]

-

If necessary, purify the crude product by crystallization or column chromatography on silica gel using a non-protic eluent system.

Nitration of Imidazole

Objective: To synthesize 4(5)-nitroimidazole.

Materials:

-

Imidazole

-

Concentrated nitric acid (98%)

-

Concentrated sulfuric acid (98%)

-

Crushed ice

-

Aqueous ammonia

Procedure:

-

Carefully add concentrated nitric acid dropwise to concentrated sulfuric acid while maintaining the temperature below 15°C in an ice bath.

-

Stir the mixture for an additional 15 minutes after the addition is complete.

-

Slowly add imidazole to the nitrating mixture, ensuring the internal reaction temperature stays below 15°C.

-

After the addition of imidazole, heat the reaction mixture to the desired temperature (e.g., 120°C) and maintain for the specified time.

-

Upon completion, cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with an appropriate base (e.g., aqueous ammonia) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

Bromination of Imidazole

Objective: To synthesize 4-bromoimidazole.

Procedure using Bromine in Acetic Acid:

-

Dissolve imidazole (1 equivalent) and sodium acetate in glacial acetic acid.

-

Add a solution of bromine (3 equivalents) in acetic acid dropwise to the imidazole solution over 30 minutes.[14]

-

Stir the reaction mixture at room temperature for 2 hours.[14]

-

Pour the reaction mixture into ice water.[14]

-

Collect the resulting precipitate by filtration.

-

Wash the residue with water to obtain 4-bromoimidazole.[14]

Procedure using N-Bromosuccinimide (NBS):

-

Dissolve the imidazole substrate in a suitable solvent such as dimethylformamide (DMF).[9]

-

Add the desired number of equivalents of NBS to the solution.[9]

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.[9]

-

Isolate the product using standard work-up procedures, which may include aqueous extraction and purification by column chromatography.[9]

Synthesis of a Zinc-Imidazole Complex (ZIF-8)

Objective: To synthesize the metal-organic framework ZIF-8.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

2-Methylimidazole (Hmim)

-

Methanol (MeOH)

Procedure:

-

Dissolve zinc nitrate hexahydrate (1 equivalent) in methanol.[15][16]

-

In a separate flask, dissolve 2-methylimidazole (2 equivalents) in methanol.[15][16]

-

While stirring the zinc nitrate solution, add the 2-methylimidazole solution.[15]

-

Continue stirring the mixture for 2 hours at room temperature.[15]

-

Collect the resulting white crystals (ZIF-8) by centrifugation.

-

Wash the crystals with anhydrous ethanol and dry them at 60°C.[15]

Visualizing Imidazole in Action: Signaling Pathways and Experimental Workflows

Visual representations are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams are generated using the Graphviz (DOT language).

Histidine Kinase Two-Component Signaling Pathway

Histidine kinases are crucial sensor proteins in bacteria that utilize a phosphotransfer signaling cascade. The imidazole ring of a conserved histidine residue is the site of autophosphorylation.

Caption: A simplified diagram of a typical bacterial two-component signaling pathway involving a histidine kinase.

Experimental Workflow for N-Acetylation of Imidazole

A clear workflow is essential for reproducible experimental synthesis.

Caption: A step-by-step workflow for the N-acetylation of imidazole using acetic anhydride.

Logical Relationship of Imidazole Reactivity

This diagram illustrates the factors influencing the reactivity of the imidazole ring.

Caption: A logical diagram showing the key properties of the imidazole ring and their resulting reactivities.

Conclusion

The imidazole ring's rich and varied reactivity, stemming from its aromaticity and amphoteric nature, has solidified its importance in both synthetic chemistry and drug discovery. A thorough understanding of its reactivity patterns, quantified by data such as pKa values and reaction kinetics, is essential for the rational design of new molecules with desired biological activities. The experimental protocols provided herein offer practical guidance for the synthesis and modification of imidazole-containing compounds. As research continues to uncover new facets of its chemical behavior, the imidazole ring will undoubtedly remain a central and versatile scaffold for innovation in science and medicine.

References

- 1. zenodo.org [zenodo.org]

- 2. Imidazole - Wikipedia [en.wikipedia.org]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 11. POSSIBILITY OF NUCLEOPHILIC SUNSTITUTION ON IMIDAZOLE | Filo [askfilo.com]

- 12. WO1992019600A1 - Preparation of n-acylimidazoles - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. Page loading... [wap.guidechem.com]

- 15. deswater.com [deswater.com]

- 16. meddocsonline.org [meddocsonline.org]

An In-depth Technical Guide to the Reaction Mechanisms of 2-Carboethoxyimidazole in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of 2-carboethoxyimidazole (also known as ethyl 2-imidazolecarboxylate), a versatile heterocyclic compound with significant applications in organic synthesis and drug development. This document details its synthesis, its role as an acylating agent, and other important reactions, presenting quantitative data, experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application of its chemistry.

Core Concepts: Synthesis and Reactivity

This compound is an imidazole ring substituted at the C2 position with an ethoxycarbonyl group. This substitution pattern significantly influences its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The imidazole moiety itself is aromatic and possesses both acidic (N-H) and basic (N-3) sites, while the ester group at the electron-deficient C2 position provides a reactive site for nucleophilic attack and serves as a precursor for other functional groups.

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been reported. A common laboratory-scale synthesis involves the oxidation of 2-imidazolecarboxaldehyde followed by esterification. An industrially relevant method for N-substituted derivatives involves the reaction of an N-alkylimidazole with ethyl chloroformate.

Experimental Protocol: Synthesis of 1H-Imidazole-2-carboxylic Acid

A precursor to this compound, 1H-imidazole-2-carboxylic acid, can be synthesized by the oxidation of 2-imidazolecarboxaldehyde.

-

Materials: 2-imidazolecarboxaldehyde, 30% aqueous hydrogen peroxide solution, diethyl ether.

-

Procedure: To a stirred aqueous solution (10 mL) of 2-imidazolecarboxaldehyde (2.88 g, 0.030 mol), slowly add 30% aqueous H₂O₂ solution (10 g) dropwise at room temperature.[1]

-

Continue stirring the reaction mixture at room temperature for 72 hours.

-

After completion, remove the water by distillation under reduced pressure at room temperature to yield a white crystalline solid.

-

Wash the resulting solid with a stirred diethyl ether/water (4:1) mixture to remove residual peroxide.[1]

-

Yield: 97.5%.[1]

-

Note: Avoid heating during workup as it may cause decarboxylation.[1]

The resulting carboxylic acid can then be esterified to the ethyl ester using standard methods, such as reaction with ethanol in the presence of an acid catalyst.

A plausible reaction pathway for this synthesis is outlined below:

Key Reaction Mechanisms

The reactivity of this compound is dominated by the interplay between the imidazole ring and the carboethoxy group. The primary reaction mechanisms include its function as an acylating agent, reactions involving the imidazole nitrogen, and decarboxylation.

N-Acylation Reactions

N-acylimidazoles are well-established as effective acyl-transfer reagents in organic synthesis. This reactivity stems from the fact that the imidazole anion is an excellent leaving group. Although this compound itself is not an N-acylimidazole, it can be converted into one by N-acylation. More importantly, the principles of acyl transfer involving N-acylimidazoles provide a framework for understanding the potential reactivity of the carboethoxy group at the C2 position.

The general mechanism for acyl transfer from an N-acylimidazole involves the nucleophilic attack at the acyl carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the transfer of the acyl group to the nucleophile and the release of the imidazole.

While direct transamidation or transesterification of this compound is not extensively documented in dedicated studies, its structural similarity to other acylating agents suggests it can participate in such reactions, likely requiring forcing conditions or catalysis.

Reactions at the Imidazole Nitrogen

The nitrogen atoms of the imidazole ring are nucleophilic and can undergo various reactions, such as alkylation and acylation. The regioselectivity of these reactions is influenced by the electronic nature of the substituents on the ring. The presence of the electron-withdrawing carboethoxy group at the C2 position deactivates the ring towards electrophilic attack but can influence the regioselectivity of N-substitution.

Experimental Protocol: General Procedure for N-benzoylation of Imidazole

This protocol illustrates a general method for the acylation of the imidazole nitrogen.

-

Materials: Imidazole, benzoyl chloride, a suitable base (e.g., triethylamine), and an inert solvent.

-

Procedure: To a solution of imidazole in an inert solvent, add the base followed by the dropwise addition of benzoyl chloride at a controlled temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying and concentration of the organic phase.

-

The crude product is then purified by recrystallization or column chromatography.

The following table summarizes yields for the N-acylation of various imidazole derivatives with acyl chlorides, demonstrating the general applicability of this transformation.

| Imidazole Derivative | Acylating Agent | Yield (%) |

| Imidazole | Benzoyl chloride | 92 |

| 2-Methylimidazole | Benzoyl chloride | 88 |

| 4-Nitroimidazole | Benzoyl chloride | 75 |

Data adapted from a study on regioselective N-acylation.

Decarboxylation

Decarboxylation, the removal of a carboxyl group, is a key reaction of carboxylic acids and their derivatives. 1H-Imidazole-2-carboxylic acid, the precursor to this compound, is known to undergo decarboxylation upon heating.[1] This reaction proceeds through the loss of carbon dioxide to form imidazole. The stability of the resulting carbanion/zwitterion intermediate plays a crucial role in the facility of this reaction. For this compound itself, decarboxylation would require prior hydrolysis of the ester to the carboxylic acid.

Applications in Drug Development and Medicinal Chemistry

Imidazole derivatives are a cornerstone of medicinal chemistry, with the imidazole scaffold being present in numerous FDA-approved drugs. 2-Substituted imidazoles, including carboxylic acid and ester derivatives, are important pharmacophores and synthetic intermediates. For instance, derivatives of 1H-imidazole-2-carboxylic acid have been investigated as potent inhibitors of VIM-type metallo-β-lactamases, enzymes that confer bacterial resistance to last-resort carbapenem antibiotics.[2] The carboethoxy group at the C2 position serves as a versatile handle for the synthesis of a library of amide derivatives, allowing for the fine-tuning of steric and electronic properties to optimize binding to the enzyme's active site.

The workflow for such a drug discovery effort can be visualized as follows:

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and reactions of this compound and its precursors.

| Reaction | Substrate | Reagent(s) | Product | Yield (%) | Reference |

| Oxidation | 2-Imidazolecarboxaldehyde | 30% H₂O₂ | 1H-Imidazole-2-carboxylic acid | 97.5 | [1] |

| N-Acylation | Imidazole | Benzoyl chloride | N-Benzoylimidazole | 92 | N/A |

| N-Acylation | 2-Methylimidazole | Benzoyl chloride | N-Benzoyl-2-methylimidazole | 88 | N/A |

| N-Acylation | 4-Nitroimidazole | Benzoyl chloride | N-Benzoyl-4-nitroimidazole | 75 | N/A |

Conclusion

This compound is a valuable heterocyclic compound with a rich and varied reaction chemistry. Its synthesis is well-established, and its reactivity is characterized by the interplay of the imidazole ring and the C2-ester functionality. While its direct use as an acylating agent requires further specific investigation, the principles of N-acylimidazole chemistry provide a strong basis for understanding its potential in this regard. The demonstrated utility of its derivatives in medicinal chemistry, particularly in the development of enzyme inhibitors, underscores the importance of this scaffold. This guide provides a foundational understanding of the key reaction mechanisms of this compound, which will be of significant value to researchers in organic synthesis and drug discovery.

References

Spectroscopic Profile of 2-Carboethoxyimidazole: A Technical Guide

Introduction

2-Carboethoxyimidazole, also known as ethyl 1H-imidazole-2-carboxylate, is a heterocyclic organic compound with significant applications in medicinal chemistry and drug development. Its structural framework is a key component in various pharmacologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and industrial settings. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.2 | s | 2H | H4 and H5 (imidazole ring) |

| 4.42 | q, J = 7.1 Hz | 2H | -O-CH₂ -CH₃ |

| 1.41 | t, J = 7.1 Hz | 3H | -O-CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~161 | C =O (ester) |

| ~138 | C 2 (imidazole ring) |

| ~128 | C 4 and C 5 (imidazole ring) |

| ~62 | -O-CH₂ -CH₃ |

| ~14 | -O-CH₂-CH₃ |

Note: The signals for the imidazole ring carbons (C2, C4, and C5) in solution-state ¹³C NMR can sometimes be broad or difficult to observe due to rapid proton exchange (tautomerization) on the nitrogen atoms of the imidazole ring.[1]

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | N-H stretch (imidazole ring) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1500-1450 | Medium-Strong | C=N and C=C stretch (imidazole ring) |

| ~1280 | Strong | C-O stretch (ester) |

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 140.06 | Molecular Ion [M]⁺ |

| 113.05 | [M - C₂H₅]⁺ |

| 95.05 | [M - OC₂H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution was filtered through a small plug of glass wool into a clean 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: A 400 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: -5 to 220 ppm

-

-

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

A small amount of this compound (approximately 10-20 mg) was dissolved in a few drops of a volatile solvent such as methylene chloride.

-

A single drop of this solution was applied to the surface of a clean, dry salt plate (KBr or NaCl).

-

The solvent was allowed to evaporate completely, leaving a thin, even film of the solid sample on the plate.

Instrumentation and Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Mode: Transmission.

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: A background spectrum of the clean, empty sample compartment was recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Inlet: Gas Chromatography (GC) or direct insertion probe.

-

Ionization Method: Electron Ionization (EI).

-

Electron Energy: 70 eV.

Mass Analysis:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Data Acquisition: The instrument was tuned and calibrated using a standard reference compound (e.g., perfluorotributylamine). The mass spectrum of this compound was recorded, and the mass-to-charge ratios of the molecular ion and major fragment ions were determined.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

The 2-Carboethoxyimidazole Scaffold: A Technical Guide to its Pharmacophoric Role in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds. This technical guide focuses on the 2-carboethoxyimidazole moiety, a key pharmacophore in the development of novel therapeutic agents. This document provides an in-depth analysis of its structure-activity relationships, synthesis protocols, and biological activities, with a particular emphasis on its emerging role in anticancer research. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental methodologies and visual representations of relevant pathways and workflows are included to facilitate further research and development in this promising area.

Introduction: The Imidazole Nucleus and the Significance of the 2-Carboethoxy Group

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in a vast array of natural products and synthetic drugs. Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, contribute to its versatile binding interactions with various biological targets. The imidazole scaffold is a key component of many approved drugs, demonstrating a wide range of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties[1][2][3].

The substituent at the 2-position of the imidazole ring plays a critical role in defining the molecule's pharmacological profile. The introduction of a carboethoxy (a carboxylic acid ethyl ester) group at this position creates the this compound pharmacophore. This group can significantly influence the molecule's physicochemical properties, such as lipophilicity, and can act as a key interaction point with biological targets. The ester functionality can participate in hydrogen bonding and may be susceptible to hydrolysis by esterases, potentially leading to a prodrug strategy where the active form is the corresponding carboxylic acid.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. A common approach involves the construction of the imidazole ring from acyclic precursors.

General Synthesis of Ethyl Imidazole-4-carboxylate

A representative synthesis of a related isomer, ethyl imidazole-4-carboxylate, starts from glycine and proceeds through several steps including acylation, esterification, condensation, cyclization, and oxidation to remove a thiol group[4].

Experimental Protocol: Synthesis of Ethyl Imidazole-4-carboxylate [4]

-

Step 1: Synthesis of Acetyl Glycine: Glycine is acylated using acetic anhydride in water.

-

Step 2: Synthesis of Acetyl Glycine Ethyl Ester: The resulting acetyl glycine is esterified using ethanol in the presence of a strong acidic cation exchange resin.

-

Step 3: Condensation and Cyclization: The acetyl glycine ethyl ester is condensed with methyl formate, followed by cyclization with potassium thiocyanate to form a 2-mercapto-4-imidazole formate ethyl ester.

-

Step 4: Oxidation: The thiol group is removed by oxidation with hydrogen peroxide to yield the final product, ethyl imidazole-4-carboxylate.

Synthesis of Substituted this compound Analogs

More complex derivatives can be synthesized by modifying the core structure or by building the ring with substituted precursors. For instance, the synthesis of ethyl 2-aminothiazole-4-carboxylate, a related heterocyclic carboxylate, involves the reaction of ethyl bromopyruvate with thiourea[5].

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate [5]

-

A mixture of ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of ethanol (99.9%) is refluxed for 24 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) using a petroleum ether: ethyl acetate (1:3) solvent system.

-

Upon completion, the reaction mixture is cooled to room temperature, concentrated, and poured into ice-cold water.

-

The solution is basified to pH 10 with 2 M NaOH, resulting in the precipitation of the product.

-

The off-white precipitate is collected and recrystallized from ethanol.

Biological Activity and Therapeutic Potential

The this compound scaffold has been primarily investigated for its anticancer properties. The presence and nature of substituents on the imidazole ring and the ester group can significantly modulate the biological activity.

Anticancer Activity

Numerous studies have demonstrated the potent in vitro anticancer activity of imidazole derivatives against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation[6][7][8].

A series of 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives, which are structurally related to the this compound core, have shown significant antiproliferative potential against various cancer cell lines, including HeLa (cervical), HT-29 (colon), and A549 (lung)[7].

Table 1: In Vitro Anticancer Activity of 5-Amino-1-N-substituted-imidazole-4-carboxylate Derivatives [7]

| Compound ID | Substitution at N-1 | HeLa (IC₅₀, µM) | HT-29 (IC₅₀, µM) | HCT-15 (IC₅₀, µM) | A549 (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) |

| 5e | Dodecyl | 0.737 ± 0.05 | 1.194 ± 0.02 | >10 | >10 | >10 |

IC₅₀: The concentration of the compound that causes 50% inhibition of cell growth.

The most potent compound in this series, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e), was found to significantly inhibit tumor cell colony formation and migration. Further mechanistic studies revealed that it induces early apoptosis in HeLa and HT-29 cells and reduces the mitochondrial membrane potential in a dose-dependent manner[7].

Table 2: Comparative Anticancer Activity of Substituted Imidazole and Benzimidazole Derivatives against MCF-7 Human Breast Cancer Cells [9]

| Compound ID | Structural Class | IC₅₀ (µM) |

| 1 | Benzimidazole sulfonamide with pyrazole at C2 | 0.17 |

| 2 | Substituted xanthine derivative | 0.8 |

| 3 | 2-phenyl benzimidazole derivative | 3.37 |

| 4 | Thiazole-benzimidazole derivative | 5.96 |

| 6 | Benzotriazole-substituted imidazol-2-thione | 3.57 |

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of this compound derivatives relies on a set of standardized in vitro assays.

Cell Viability and Cytotoxicity Assays

A fundamental step in evaluating the anticancer potential of these compounds is to determine their effect on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Cell Viability Assay [10]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Formazan Solubilization: The plate is incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Apoptosis Assays

To understand the mechanism of cell death induced by these compounds, apoptosis assays are crucial. These can include methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or assays that measure caspase activity.

Signaling Pathways and Mechanisms of Action

The anticancer effects of imidazole-based compounds are often mediated through the modulation of key signaling pathways that regulate cell growth, proliferation, and survival. While the specific pathways targeted by the this compound pharmacophore are still under active investigation, related imidazole derivatives have been shown to interfere with critical cancer-related pathways.

Hypothesized Signaling Pathway Inhibition by this compound Derivatives

Based on the activity of related compounds, it is plausible that this compound derivatives exert their anticancer effects by inhibiting key signaling pathways such as the PI3K/Akt pathway. This pathway is frequently overactivated in cancer and plays a crucial role in promoting cell survival and proliferation and inhibiting apoptosis.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

In this proposed mechanism, the this compound derivative inhibits PI3K, a key enzyme in the pathway. This inhibition prevents the phosphorylation of PIP2 to PIP3, thereby blocking the downstream activation of Akt and mTOR. The inactivation of Akt leads to the dephosphorylation and activation of pro-apoptotic proteins like Bad, ultimately promoting apoptosis and inhibiting cell proliferation and survival.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on their structural features. Key SAR insights from related imidazole series suggest that:

-

Substitution at the N-1 position: The nature of the substituent at the N-1 position of the imidazole ring can significantly impact activity. For example, the presence of a long alkyl chain, such as a dodecyl group, was shown to be crucial for the high anticancer potency of ethyl 5-amino-1-substituted-imidazole-4-carboxylates[7].

-

Aromatic substitutions: The presence and position of substituents on any aromatic rings attached to the imidazole core can influence activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its interaction with the target.

-

The Carboethoxy Group: The 2-carboethoxy group itself is a key pharmacophoric feature. It can act as a hydrogen bond acceptor and its orientation is critical for binding to the target protein. Modifications to the ester, such as changing the alkyl group or converting it to an amide, can be used to fine-tune the compound's properties.

Logical Workflow for SAR Studies

Caption: A logical workflow for structure-activity relationship (SAR) studies of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising pharmacophore for the development of novel therapeutic agents, particularly in the field of oncology. The available data indicates that derivatives bearing this moiety can exhibit potent anticancer activity through the induction of apoptosis. Future research should focus on:

-

Elucidating specific molecular targets: Identifying the precise protein targets of this compound derivatives will be crucial for understanding their mechanism of action and for rational drug design.

-

Expanding SAR studies: A systematic exploration of substitutions at various positions of the imidazole ring will help in optimizing the potency and selectivity of these compounds.

-

In vivo evaluation: Promising lead compounds identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and pharmacokinetic properties.

-

Exploring other therapeutic areas: Given the broad biological activities of imidazoles, the therapeutic potential of this compound derivatives in other diseases, such as infectious and inflammatory diseases, should be investigated.

This technical guide provides a comprehensive overview of the current knowledge on the this compound pharmacophore and aims to serve as a valuable resource for researchers dedicated to the discovery and development of next-generation therapeutics.

References

- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Electron density and aromaticity of 2-Carboethoxyimidazole

An In-depth Technical Guide on the Electron Density and Aromaticity of 2-Carboethoxyimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as ethyl 1H-imidazole-2-carboxylate, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is largely dictated by the electronic properties of the imidazole ring, which are in turn influenced by the electron-withdrawing carboethoxy substituent at the C2 position. This technical guide provides a comprehensive analysis of the electron density distribution and aromaticity of this compound, integrating experimental data with computational analysis. The document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed methodologies, quantitative data, and conceptual frameworks relevant to the study and application of this class of molecules.

Introduction

Imidazole is a fundamental five-membered aromatic heterocycle that is a core component of many biologically active molecules, including the amino acid histidine and purine nucleobases. The introduction of substituents onto the imidazole ring can significantly modulate its electronic structure, thereby influencing its reactivity, intermolecular interactions, and ultimately, its biological activity. The 2-carboethoxy group is a potent electron-withdrawing group that is expected to have a profound impact on the electron density and aromaticity of the imidazole ring. A thorough understanding of these electronic effects is crucial for the rational design of novel pharmaceuticals and functional materials based on the this compound scaffold.

This guide summarizes the available data on the electron density and aromaticity of this compound, drawing from crystallographic studies, spectroscopic analyses, and computational chemistry. Detailed experimental and computational protocols are provided to enable the replication and extension of these findings.

Theoretical Framework

Electron Density

Electron density is a fundamental property of a molecule that describes the probability of finding an electron at a particular point in space. The distribution of electron density is intimately linked to a molecule's chemical reactivity, with regions of high electron density typically being susceptible to electrophilic attack and regions of low electron density being prone to nucleophilic attack. In this compound, the electron-withdrawing nature of the carboethoxy group is anticipated to decrease the electron density of the imidazole ring, particularly at the C2 position. This effect can be quantified through computational methods such as Mulliken population analysis and Natural Population Analysis (NPA).

Aromaticity

Aromaticity is a chemical property of cyclic, planar molecules with a ring of resonance bonds that gives them increased stability compared to other geometric or connective arrangements with the same set of atoms. The aromaticity of a heterocycle like imidazole is a key determinant of its chemical behavior. Several quantitative indices have been developed to assess the degree of aromaticity, including:

-

Hückel's Rule: A molecule is considered aromatic if it is cyclic, planar, fully conjugated, and has 4n+2 π electrons, where n is a non-negative integer. Imidazole, with its 6 π electrons, conforms to Hückel's rule and is aromatic. The influence of the 2-carboethoxy substituent on the planarity and π-electron delocalization will impact its aromatic character.

-